molecular formula C16H13NO4 B1666152 Avenanthramide 1p CAS No. 115610-36-1

Avenanthramide 1p

Cat. No. B1666152
M. Wt: 283.28 g/mol
InChI Key: INBHLTYBRKASIZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs (Pieris brassicae and P. rapae), and in fungus-infected carnation (Dianthus caryophyllus) . They are known for their anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities . Avenanthramide 1p is one of these compounds .


Synthesis Analysis

The enzyme catalyzing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .


Molecular Structure Analysis

Avenanthramides are the amides of anthranilic acid linked to various polyphenolic acids . The molecular structure of Avenanthramide 1p is C16H13NO4 .


Chemical Reactions Analysis

Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defense compounds, as antimicrobial agents, and antioxidants .


Physical And Chemical Properties Analysis

Avenanthramides are promising secondary metabolites specific to Avena spp. (oat). They comprise the amides of anthranilic acid linked to various polyphenolic acids with or without post-condensation molecule transformation .

Safety And Hazards

The safety data sheet for Avenanthramide 1p indicates that it has a molecular weight of 283.28 .

Future Directions

Avenanthramides are naturally and uniquely synthesized in oat plants, these molecules also exhibit medicinal and pharmaceutical uses important for human health, prompting research into the utilization of biotechnology to enhance agriculture and value-added production . These preliminary results may help coordinate and initiate other research projects focused on particular AVNs, especially those with predicted bioactivity, low toxicity, optimal ADME parameters, and promising perspectives .

properties

IUPAC Name

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBHLTYBRKASIZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316674
Record name Avenanthramide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avenanthramide D

CAS RN

115610-36-1, 53901-55-6
Record name Avenanthramide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115610-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENANTHRAMIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Avenanthramide 1p
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenanthramide 1p
Reactant of Route 2
Reactant of Route 2
Avenanthramide 1p
Reactant of Route 3
Reactant of Route 3
Avenanthramide 1p
Reactant of Route 4
Reactant of Route 4
Avenanthramide 1p
Reactant of Route 5
Avenanthramide 1p
Reactant of Route 6
Reactant of Route 6
Avenanthramide 1p

Citations

For This Compound
8
Citations
ML Wise - Journal of agricultural and food chemistry, 2011 - ACS Publications
… To further confirm this analysis we subjected synthetic avenanthramide 1p (N-(4′-hydroxy)-(E)-cinnamoyl anthranilic acid) to the same mass spectral analysis. As expected we found a …
Number of citations: 52 pubs.acs.org
M Jágr, A Hofinger-Horvath, P Ergang, PH Čepková… - Food Chemistry, 2024 - Elsevier
The chemical profile and the levels of AVNs in oat varieties after germination have been examinated. In the present study, 12 distinct oat varieties were germinated for 0–192 h and a …
Number of citations: 4 www.sciencedirect.com
AM Lee-Manion, RK Price, JJ Strain… - Journal of Agricultural …, 2009 - ACS Publications
… 5-Hydroxyanthranilic acid and avenanthramide 2c had the highest antioxidant activities within this system, whereas p-coumaric acid and avenanthramide 1p had by far the lowest …
Number of citations: 82 pubs.acs.org
J Yan, H Tong - Comprehensive Reviews in Food Science and …, 2023 - Wiley Online Library
The bitter taste is generally considered an undesirable sensory attribute. However, bitter‐tasting compounds can significantly affect the overall flavor of many foods and beverages and …
Number of citations: 8 ift.onlinelibrary.wiley.com
PC Sumayya, GM Babu, K Muraleedharan - Heliyon, 2021 - cell.com
… From Figure 3, it is clear that, in ethanol, the avenanthramide 1p exhibits the worst antiradical property, indicates that they are not suitable to donate or accept electrons in comparison …
Number of citations: 8 www.cell.com
K Günther-Jordanland, C Dawid… - Journal of Agricultural …, 2020 - ACS Publications
A total of 59 taste-active molecules were quantitated and then rated for their individual taste impact on the basis of dose-over-threshold factors in oat flour (Avena sativa L.). A sensitive …
Number of citations: 10 pubs.acs.org
M Skoglund - 2008 - pub.epsilon.slu.se
This research project examined how to treat raw oat material for oat-based food products in order to sustain or increase the levels of phenolic compounds. The focus was mainly on the …
Number of citations: 22 pub.epsilon.slu.se
K Günther-Jordanland, C Dawid, M Dietz… - Journal of agricultural …, 2016 - ACS Publications
Sensory-directed fractionation of extracts prepared from oat flour (Avena sativa L.) followed by LC-TOF-MS, LC-MS/MS, and 1D/2D-NMR experiments revealed avenanthramides and …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.